(R)-N-Methyl-1-(naphthalen-1-yl)ethanamine: A Comprehensive Technical Guide
(R)-N-Methyl-1-(naphthalen-1-yl)ethanamine: A Comprehensive Technical Guide
CAS Number: 15297-33-3
Introduction
(R)-N-Methyl-1-(naphthalen-1-yl)ethanamine is a chiral amine of significant interest in the fields of pharmaceutical development and asymmetric synthesis. Its rigid naphthalene core and chiral center make it a valuable building block for creating stereochemically defined molecules. This guide provides an in-depth overview of its chemical and physical properties, synthesis, analytical characterization, and key applications, tailored for researchers, scientists, and professionals in drug development.
Compound Identification and Properties
Proper identification and understanding of the physicochemical properties of a compound are foundational to its effective use in research and development.
Nomenclature and Identifiers
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Systematic Name: (1R)-N-Methyl-1-(naphthalen-1-yl)ethanamine
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Synonyms: (R)-(+)-N-Methyl-1-(1-naphthyl)ethylamine, (R)-N-Methyl-1-(1-naphthyl)ethylamine[1][2]
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Molecular Weight: 185.26 g/mol [2]
Physicochemical Properties
A summary of the known physical and chemical properties is presented in Table 1. It is important to note that some of these properties have been reported for the closely related S-enantiomer or the racemic mixture, and are provided here as a close approximation.
| Property | Value | Source |
| Boiling Point | 261 °C (lit.) | [2] |
| Density | 1.041 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.605 (lit.) | [2] |
| Flash Point | 113 °C | [2] |
| Predicted pKa | 9.40 ± 0.10 | [2] |
| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [2] |
Synthesis of (R)-N-Methyl-1-(naphthalen-1-yl)ethanamine
The synthesis of enantiomerically pure (R)-N-Methyl-1-(naphthalen-1-yl)ethanamine typically starts from its primary amine precursor, (R)-1-(naphthalen-1-yl)ethanamine. The most common and efficient method is reductive amination.
Precursor: (R)-1-(naphthalen-1-yl)ethanamine
The precursor, (R)-1-(naphthalen-1-yl)ethanamine (CAS: 3886-70-2), is a commercially available chiral resolving agent and a key intermediate in the synthesis of the calcimimetic drug, Cinacalcet.[3][4] It is typically produced through the resolution of the racemic mixture using a chiral acid, such as tartaric acid, or via asymmetric synthesis.[5][6]
Synthetic Pathway: Reductive Amination
Reductive amination is a robust method for the N-methylation of primary amines.[7] The process involves the reaction of the primary amine with formaldehyde to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding secondary amine.
Experimental Protocol: Reductive Amination
Objective: To synthesize (R)-N-Methyl-1-(naphthalen-1-yl)ethanamine from (R)-1-(naphthalen-1-yl)ethanamine.
Materials:
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(R)-1-(naphthalen-1-yl)ethanamine
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Formaldehyde (37% solution in water)
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Sodium borohydride (NaBH₄) or a similar reducing agent
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Methanol or another suitable solvent
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Hydrochloric acid (HCl) for workup
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Sodium hydroxide (NaOH) for workup
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Dichloromethane or other organic solvent for extraction
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Anhydrous magnesium sulfate or sodium sulfate for drying
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve (R)-1-(naphthalen-1-yl)ethanamine (1 equivalent) in methanol. Cool the solution in an ice bath.
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Imine Formation: To the cooled solution, add formaldehyde solution (1.1 to 1.5 equivalents) dropwise while stirring. The reaction mixture is typically stirred at room temperature for 1-2 hours to allow for the formation of the iminium ion.
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Reduction: Cool the reaction mixture again in an ice bath. Slowly add sodium borohydride (1.5 to 2 equivalents) portion-wise, ensuring the temperature remains low. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or LC-MS).
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Workup: Quench the reaction by the slow addition of water. Acidify the mixture with dilute HCl. Wash the aqueous layer with an organic solvent like dichloromethane to remove any non-basic impurities.
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Isolation: Basify the aqueous layer with a NaOH solution until a pH > 10 is reached. Extract the product into an organic solvent (e.g., dichloromethane) multiple times.
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Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography or distillation.
Synthesis Workflow Diagram
Caption: Reductive amination workflow for the synthesis of the target compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized compound.
Spectroscopic Data
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals for the aromatic protons of the naphthalene ring, a quartet for the methine proton (CH), a doublet for the methyl group on the chiral carbon, and a singlet for the N-methyl group.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the ten unique carbons of the naphthalene ring, the chiral methine carbon, the ethyl methyl carbon, and the N-methyl carbon. A ¹³C NMR spectrum for the S-enantiomer has been reported and can be used as a reference.[8]
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IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching (if any secondary amine is present as an impurity), C-H stretching from the aromatic and aliphatic groups, and C=C stretching from the aromatic ring.
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MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (185.26 g/mol ).
Enantiomeric Purity Analysis
Determining the enantiomeric excess (e.e.) is critical for any chiral compound intended for pharmaceutical or asymmetric synthesis applications. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.
Protocol Outline: Chiral HPLC Method Development
Objective: To develop a chiral HPLC method to separate and quantify the enantiomers of N-Methyl-1-(naphthalen-1-yl)ethanamine.
Instrumentation:
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HPLC system with a UV detector.
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Chiral stationary phase (CSP) column. Common choices for amines include polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) or Pirkle-type columns.
Method Development Steps:
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Column Screening: Screen a variety of chiral columns with different stationary phases to identify one that provides baseline or near-baseline separation of the enantiomers.
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Mobile Phase Optimization:
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Normal Phase: Typically, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is used. The ratio of these solvents is adjusted to optimize retention time and resolution. Small amounts of an amine additive (e.g., diethylamine) are often required to improve peak shape.
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Reversed Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) can also be explored.
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Flow Rate and Temperature Optimization: Adjust the flow rate and column temperature to fine-tune the separation, improving resolution and reducing analysis time.
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Method Validation: Once an optimal method is developed, it should be validated for parameters such as linearity, precision, accuracy, and limit of quantification (LOQ) according to relevant guidelines.
Applications in Research and Development
(R)-N-Methyl-1-(naphthalen-1-yl)ethanamine serves as a valuable chiral building block in several areas of chemical synthesis.
Asymmetric Synthesis
As a chiral amine, this compound can be used as a chiral auxiliary or ligand in asymmetric catalysis. The rigid naphthyl group can provide significant steric hindrance, which can be exploited to control the stereochemical outcome of a reaction.
Pharmaceutical Intermediate
The structural motif of this compound is found in various biologically active molecules. Its precursor is a key intermediate for Cinacalcet, and derivatives of N-alkylated naphthylethylamines are explored for various pharmacological activities. Naphthalene derivatives, in general, have shown a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[3][7] The introduction of a methyl group on the nitrogen atom can modulate the compound's lipophilicity and basicity, potentially influencing its pharmacokinetic and pharmacodynamic properties.
Safety and Handling
Detailed safety information for (R)-N-Methyl-1-(naphthalen-1-yl)ethanamine is not extensively documented. However, based on related compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for specific handling and disposal instructions.
Conclusion
(R)-N-Methyl-1-(naphthalen-1-yl)ethanamine is a chiral amine with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its properties, synthesis, analytical characterization, and applications. The detailed protocols and workflow diagrams serve as a practical resource for researchers and scientists working with this valuable compound. Further research to fully elucidate its spectroscopic properties and expand its applications in asymmetric synthesis is warranted.
References
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